molecular formula C14H17N3O3S B600958 Fasudil Pyridine N-Oxide CAS No. 186544-56-9

Fasudil Pyridine N-Oxide

Cat. No.: B600958
CAS No.: 186544-56-9
M. Wt: 307.37
InChI Key:
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Description

Fasudil Pyridine N-Oxide is a derivative of Fasudil, a potent Rho-kinase inhibitor and vasodilator. Fasudil has been widely used for the treatment of cerebral vasospasm and pulmonary hypertension . This compound retains the core structure of Fasudil but includes an N-oxide functional group, which can significantly alter its chemical properties and biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fasudil Pyridine N-Oxide, like its parent compound Fasudil, is likely to interact with various enzymes and proteins. Fasudil is known to be a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays a crucial role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Therefore, it is plausible that this compound may also interact with these biomolecules and exert similar effects.

Cellular Effects

This compound is expected to have significant effects on various types of cells and cellular processes. For instance, Fasudil has been shown to reduce the aggregation of α-synuclein in models of Parkinson’s disease . It also exerts a cardio-protective function in animal models of myocardial ischemia/reperfusion injury . Given these findings, this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Fasudil. Fasudil is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . Therefore, this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Studies on Fasudil have shown that it can improve motor and cognitive functions in α-SynA53T mice, a model of Parkinson’s disease . Additionally, Fasudil has been shown to reduce the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells .

Dosage Effects in Animal Models

Studies on Fasudil have shown that it reduces myocardial infarct size, lowers levels of cardiac enzymes and cardiac troponin T, and improves systolic and diastolic functions in animal models of myocardial ischemia/reperfusion injury .

Metabolic Pathways

Fasudil has been shown to inhibit the Rho/ROCK signaling pathway , which plays a crucial role in various biological processes ranging from cytoskeletal reorganization and migration to gene expression .

Chemical Reactions Analysis

Fasudil Pyridine N-Oxide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Fasudil Pyridine N-Oxide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of potent ROCK inhibition and the presence of the N-oxide group, which can enhance its chemical reactivity and biological activity.

Properties

CAS No.

186544-56-9

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37

Appearance

White powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Isoquinoline, 5-​[(hexahydro-​1H-​1,​4-​diazepin-​1-​yl)​sulfonyl]​-​, 2-​oxide

Origin of Product

United States

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